N-Propylcyclohexanamine
Overview
Description
N-Propylcyclohexanamine is a chemical compound with the molecular formula C9H19N1. It has an average mass of 141.254 Da and a monoisotopic mass of 141.151749 Da1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of N-Propylcyclohexanamine. However, it’s worth noting that such compounds are typically synthesized through nucleophilic substitution or reduction reactions involving corresponding alcohols or nitriles2.Molecular Structure Analysis
The molecular structure of N-Propylcyclohexanamine consists of a cyclohexane ring with a propyl (three-carbon) chain and an amine group attached1. This gives the molecule certain properties, such as a certain degree of polarity and the ability to participate in hydrogen bonding.
Chemical Reactions Analysis
While specific chemical reactions involving N-Propylcyclohexanamine are not readily available, a study on the high-temperature combustion of n-propylcyclohexane (a related compound) indicates that it involves a complex network of reactions3. The study generated a detailed mechanism covering 545 species and 3105 reactions3.
Physical And Chemical Properties Analysis
N-Propylcyclohexanamine has a density of 0.8±0.1 g/cm3, a boiling point of 191.3±8.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C1. It has a flash point of 59.5±15.8 °C and an index of refraction of 1.4551. The compound has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 3 freely rotating bonds1.Scientific Research Applications
Analytical Characterization and Identification
- N-Propylcyclohexanamine, as part of the arylcyclohexylamine family, is important in analytical chemistry. Studies have focused on identifying and characterizing these compounds in various biological matrices. Gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy are among the methods used for their detection and analysis in substances labeled as research chemicals (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Chemical Synthesis and Structural Analysis
- The synthesis of N-alkyl-arylcyclohexylamines, including N-Propylcyclohexanamine, has been a topic of interest. These compounds, perceived as ketamine-like dissociatives, are significant in studying substance abuse and designing antidotes. Analytical characterizations through various spectroscopy and chromatography techniques are crucial for understanding these substances (Wallach et al., 2016).
Metabolic Studies
- Research on the metabolism of phencyclidine-derived designer drugs like N-Propylcyclohexanamine helps in understanding their toxicological profile. Studies using animal models, such as rats, have been conducted to analyze the metabolic pathways and potential toxic effects of these compounds (Sauer, Peters, Staack, Fritschi, & Maurer, 2008).
Neuropharmacological Research
- Arylcyclohexylamines serve as structural templates in neuropharmacological research. The synthesis and characterization of N-Propylcyclohexanamine and its analogs provide insights into their potential effects on the central nervous system. This research is vital for developing new therapeutic agents and understanding drug abuse mechanisms (Wallach, De Paoli, Adejare, & Brandt, 2014).
Medicinal Chemistry
- The study of arylcyclohexylamines, including N-Propylcyclohexanamine, has implications in medicinal chemistry. Understanding their synthesis and pharmacological actions can aid in the development of new drugs with potential therapeutic benefits (Maddox, Godefroi, & Parcell, 1965).
Safety And Hazards
N-Propylcyclohexanamine is classified as Acute Tox. 4; Eye Dam. 1, indicating that it is harmful if swallowed and causes serious eye damage4. It is recommended to use personal protective equipment as required and to handle it only in a well-ventilated area5.
Future Directions
While specific future directions for N-Propylcyclohexanamine are not readily available, research into similar compounds is ongoing. For example, studies on the high-temperature combustion of n-propylcyclohexane may provide insights into the combustion behavior of other cycloalkanes3.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature and safety data sheets.
properties
IUPAC Name |
N-propylcyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-2-8-10-9-6-4-3-5-7-9/h9-10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKCSKRXWAZGFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189486 | |
Record name | N-Propylcyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propylcyclohexanamine | |
CAS RN |
3592-81-2 | |
Record name | N-Propylcyclohexanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003592812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Propylcyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.